A Technical Guide to Solophenyl Flavine 7GFE 500 (Direct Yellow 96) for Research Applications
A Technical Guide to Solophenyl Flavine 7GFE 500 (Direct Yellow 96) for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Solophenyl Flavine 7GFE 500, a fluorescent dye with significant applications in cellular and microbiological research. This document outlines its core properties, experimental protocols for its use, and key data presented for easy reference.
Core Properties and Identification
Solophenyl Flavine 7GFE 500, also widely known as Direct Yellow 96, is a stilbene-based anionic dye.[1][2] Its primary research application is as a fluorescent stain for visualizing fungal cell walls, offering a valuable alternative to other common fluorophores like Calcofluor White M2R.[2][3] It is particularly useful for staining cellulosic fibers.[2][3]
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) registry number.
| Identifier | Value |
| CAS Number | 61725-08-4[2] |
| Synonyms | C.I. Direct Yellow 96, Diphenyl Brilliant Flavine 7GFF, Direct Yellow 7GFF, Solophenyl Flavine 7GFE, Flavin 7GFE, Pergasol Yellow 8GA, Pyrazol Brilliant Flavine 7GF[2][3] |
Physicochemical and Spectral Data
The following tables summarize the key physicochemical and spectral properties of Solophenyl Flavine 7GFE 500.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₉H₃₄N₁₀O₁₃S₄ | [2] |
| Molecular Weight | 979.01 g/mol | [2] |
| Appearance | Yellow powder | [2] |
| Solubility | Soluble in water | [4] |
| Melting Point | >300°C | [2] |
Table 2: Spectral Properties
| Property | Wavelength (nm) | Reference |
| Excitation Maximum (λex) | ~391 nm | [5] |
| Emission Maximum (λem) | ~491 nm | [5] |
Experimental Protocols
Solophenyl Flavine 7GFE 500 is a versatile fluorescent stain suitable for a variety of imaging applications, including live and fixed-cell microscopy. The following protocols are provided as a starting point and may require optimization for specific experimental systems.
Preparation of Staining Solutions
A stock solution is typically prepared in water, from which a working solution is made for staining procedures.
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Stock Solution (0.1% w/v): Dissolve 10 mg of Solophenyl Flavine 7GFE 500 powder in 10 mL of molecular biology grade water. Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.
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Working Solution: The working concentration can vary depending on the application. A common approach is to use a 10-fold dilution of the 0.1% stock solution.[6] For staining roots, a 0.1% solution in a clearing agent like ClearSee has also been described for prolonged incubation.[7]
Staining Protocol for Fungal Cell Walls (General)
This protocol is a general guideline for staining fungal cells for fluorescence microscopy.
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Sample Preparation: Prepare fungal samples (e.g., mycelia, spores) on a microscope slide. Samples can be live or fixed.
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Staining: Apply the Solophenyl Flavine 7GFE 500 working solution to the sample and incubate for 5-15 minutes at room temperature (20–25 °C), protected from light.[7]
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Washing: Gently wash the sample with a suitable buffer (e.g., PBS) or distilled water to remove excess dye. A brief wash of about 30 seconds is recommended, as prolonged washing can remove the dye from the structures.[7]
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Mounting: Mount the sample with an appropriate mounting medium and a coverslip.
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Imaging: Visualize the stained sample using a fluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of the dye (e.g., DAPI or blue filter set). The expected fluorescence will be in the blue to green range.[2][3]
Staining Protocol for Fungal Structures in Plant Roots
This protocol is adapted for visualizing fungal structures within cleared plant roots.[7]
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Root Clearing: If necessary, clear the root tissues to reduce background autofluorescence. This can be achieved using standard clearing agents like potassium hydroxide (B78521) (KOH).
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Staining: Immerse the cleared roots in a solution of Solophenyl Flavine 7GFE 500 (e.g., in a small Petri dish) for approximately 5 minutes at room temperature.[7]
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Washing: Briefly rinse the roots with distilled water for about 30 seconds.[7]
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Mounting and Imaging: Mount the stained roots on a slide and observe under a fluorescence microscope. Fungal structures will exhibit a bright yellow-green fluorescence against the darker root background.[7]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the application of Solophenyl Flavine 7GFE 500.
Caption: General experimental workflow for staining fungal cell walls.
Caption: Workflow for staining fungal structures in plant roots.
Conclusion
Solophenyl Flavine 7GFE 500 (Direct Yellow 96) is a robust and effective fluorescent dye for the visualization of fungal cell walls and other cellulosic structures. Its ease of use, stability, and distinct spectral properties make it a valuable tool for researchers in mycology, plant pathology, and cell biology. The protocols and data provided in this guide are intended to facilitate its successful application in a research setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Yellow 96, Technical grade | 61725-08-4 | FD41192 [biosynth.com]
- 3. 61725-08-4 Direct Yellow 96, tech. AKSci T445 [aksci.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. oyc.co.jp [oyc.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
